REACTION_CXSMILES
|
Cl[CH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].C(=O)([O-])[O-].[K+].[K+].[OH:14][C:15]1[CH:16]=[C:17]([Br:23])[CH:18]=[CH:19][C:20]=1[O:21][CH3:22]>CN(C=O)C>[CH3:22][O:21][C:20]1[CH:19]=[CH:18][C:17]([Br:23])=[CH:16][C:15]=1[O:14][CH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7] |f:1.2.3|
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
ClC1C(CCC1)=O
|
Name
|
|
Quantity
|
41.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1OC)Br
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at RT for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering off the solids
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
EXTRACTION
|
Details
|
the solution is extracted
|
Type
|
STIRRING
|
Details
|
by shaking with 3×200 ml of distilled water
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)Br)OC1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |